N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[[4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzoyl]amino]phenyl]sulfonylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22F3N3O4S2/c35-34(36,37)25-18-16-22(17-19-25)29-20-45-33(39-29)24-14-12-23(13-15-24)31(41)38-28-10-3-4-11-30(28)46(43,44)40-32(42)27-9-5-7-21-6-1-2-8-26(21)27/h1-20H,(H,38,41)(H,40,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSKWHMXRCVPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NS(=O)(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C5=NC(=CS5)C6=CC=C(C=C6)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a trifluoromethyl group, a thiazole moiety, and a naphthamide backbone, which are critical for its biological activity. The molecular formula is , and its molecular weight is approximately 453.51 g/mol.
Research indicates that compounds with similar structures often act as inhibitors of various kinases, particularly those involved in tumor growth and progression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to growth and survival. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis.
- Cell Cycle Regulation : By affecting key regulatory proteins involved in the cell cycle, the compound may induce cell cycle arrest, particularly in cancerous cells.
- Apoptosis Induction : Evidence suggests that such compounds can activate apoptotic pathways through the phosphorylation of proteins involved in programmed cell death.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Kinase Inhibition | Demonstrated potent inhibition of c-KIT kinase with IC50 values in the low nanomolar range. |
| Study 2 | Antitumor Activity | Showed significant reduction in tumor size in xenograft models of gastrointestinal stromal tumors (GIST). |
| Study 3 | Apoptosis Induction | Induced apoptosis in cancer cell lines through activation of caspase pathways. |
| Study 4 | Cell Cycle Arrest | Caused G1 phase arrest in treated cancer cells, leading to reduced proliferation rates. |
Case Studies
- Case Study on c-KIT Inhibition :
- In Vivo Efficacy :
- Mechanistic Insights :
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its structural components, which include thiazole and naphthalene moieties. These features contribute to its interactions with biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide exhibit anticancer properties. For instance, derivatives containing thiazole units have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study involving thiazole derivatives showed promising results against multiple cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity.
Enzyme Inhibition
The compound has been identified as a potential dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain and inflammatory pathways, suggesting that this compound could be beneficial in developing new analgesics .
Mechanism:
Inhibition of sEH can lead to increased levels of anti-inflammatory epoxyeicosanoids, while FAAH inhibition may enhance the effects of endocannabinoids, contributing to pain relief without the side effects associated with traditional analgesics.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and may improve binding affinity to targets |
| Thiazole moiety | Contributes to enzyme inhibition and anticancer activity |
| Naphthalene backbone | Provides structural stability and may influence pharmacokinetics |
Modifications to these structural features can lead to variations in potency and selectivity against specific biological targets, highlighting the importance of SAR studies in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
